1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane

sigma-1 receptor radioligand binding CNS pharmacology

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane (CAS 432001-83-7, molecular formula C24H32N2O, MW 364.53 Da) is a synthetic heterocyclic compound that combines a piperidine core with an azepane moiety linked through a 3-phenoxybenzyl group on the piperidine nitrogen. The compound has been characterized as a potent ligand at both the sigma-1 (σ1) receptor (Ki = 0.74 nM) and the dopamine D3 receptor (Ki = 0.43 nM).

Molecular Formula C24H32N2O
Molecular Weight 364.5 g/mol
Cat. No. B10882924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane
Molecular FormulaC24H32N2O
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H32N2O/c1-2-7-16-26(15-6-1)22-13-17-25(18-14-22)20-21-9-8-12-24(19-21)27-23-10-4-3-5-11-23/h3-5,8-12,19,22H,1-2,6-7,13-18,20H2
InChIKeyABOUIJXJWCDZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane: A High-Affinity Dual Sigma-1/D3 Ligand Scaffold for Neuroscience Procurement


1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane (CAS 432001-83-7, molecular formula C24H32N2O, MW 364.53 Da) is a synthetic heterocyclic compound that combines a piperidine core with an azepane moiety linked through a 3-phenoxybenzyl group on the piperidine nitrogen . The compound has been characterized as a potent ligand at both the sigma-1 (σ1) receptor (Ki = 0.74 nM) and the dopamine D3 receptor (Ki = 0.43 nM) [1][2]. Its predicted physicochemical properties include a logP of 5.91, a topological polar surface area of 16 Ų, and a boiling point of 473.9 ± 45.0 °C .

Selection Sigma-1/D3 dual-receptor ligand scaffold
Use Context CNS target engagement and selectivity profiling
Assay Format Radioligand displacement and functional binding assays

Why 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane Cannot Be Replaced by Simpler Piperidine or Azepane Analogs


Close structural analogs such as 1-(3-phenoxybenzyl)piperidine (MW 281.4) and 1-(3-phenoxybenzyl)azepane (MW 281.4) lack the dual-ring architecture of the target compound, which combines a piperidine scaffold with a pendant azepane ring at the 4-position . This structural difference is not merely incremental: published SAR demonstrates that N-(phenoxyalkyl)benzylpiperidines achieve sigma-1 receptor Ki values as low as 0.93 nM, but the addition of the azepane ring system in the target compound is associated with a 20% improvement in sigma-1 affinity (Ki = 0.74 nM) and confers dual sigma-1/D3 receptor activity that is absent in simpler mono-ring analogs [1][2].

Structural mismatch Mono-ring piperidine or azepane analogs lack the dual-ring architecture, which may alter sigma-1/D3 binding profile and affinity.
Missing dual-target activity Simpler analogs do not exhibit reported D3 engagement; dual sigma-1/D3 polypharmacology may not transfer to mono-ring chemotypes.
Physicochemical divergence Significant differences in molecular weight and predicted logP may shift membrane permeability and assay behavior versus the dual-ring scaffold.

Quantitative Differentiation Evidence: 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane vs. Structural Analogs


Sigma-1 Receptor Binding Affinity: Sub-Nanomolar Potency Demonstrated Across Two Independent Assays

The target compound exhibits a sigma-1 receptor Ki of 0.74 nM in guinea pig brain cortex membranes using [3H]-(+)-pentazocine displacement, confirmed in a second independent assay at the human sigma-1 receptor [1]. By comparison, the closest phenoxyalkylpiperidine analog without the azepane ring (4-benzyl-1-(2-phenoxyethyl)piperidine, compound 6b) shows a sigma-1 Ki of 0.93 nM—a 26% weaker affinity [2]. This demonstrates that the azepane ring substitution contributes to enhanced sigma-1 binding.

Sigma-1 Ki (nM)
Reported
0.74 nM vs 0.93 nM (26% lower Ki)
Supports stronger sigma-1 binding in assay context
Guinea pig brain membranes, [3H]-(+)-pentazocine displacement; comparator from published S1R study.
sigma-1 receptor radioligand binding CNS pharmacology

Dopamine D3 Receptor Affinity: Picomolar Potency with Defined D2/D4 Selectivity Window

The target compound displays a dopamine D3 receptor Ki of 0.43 nM, as measured by displacement of [125I]ABN from human D3 receptors transfected in HEK-293 cell membranes [1]. Critically, its affinity at the closely related D2 receptor is 24 nM (56-fold selectivity for D3 over D2), and at D4 it is 284 nM (660-fold selectivity) [1]. This selectivity profile is quantitatively distinct from simpler piperidine scaffolds that often exhibit broader dopaminergic activity without the same degree of D3 preference.

D3 Ki & Selectivity
Assay context
D3 Ki = 0.43 nM; D3/D2 = 56-fold; D3/D4 = 660-fold
Supports D3-preferring assay interpretation
HEK-293 membranes, [125I]ABN displacement; selectivity exceeds typical mono-piperidine class baseline.
dopamine D3 receptor selectivity profiling antipsychotic research

Physicochemical and Drug-Likeness Differentiation from Mono-Ring Analogs

The target compound (MW 364.53 Da, logP 5.91, TPSA 16 Ų, 5 rotatable bonds) occupies a distinct physicochemical space compared to its simpler analogs . Both 1-(3-phenoxybenzyl)piperidine and 1-(3-phenoxybenzyl)azepane have molecular weights of 281.4 g/mol—approximately 83 Da lower—resulting in significantly different predicted logP, solubility, and membrane permeability profiles . The target compound violates Lipinski's Rule of 5 (one violation: logP > 5), whereas the mono-ring analogs comply , indicating a differentiated ADME profile that may favor CNS penetration despite higher lipophilicity.

Physicochemical Profile
Data to verify
MW 364.53 vs 281.4; logP 5.91 vs ~3.5–4.0
Predicted CNS permeability context
Predicted logP may enhance BBB permeation; experimental confirmation unavailable.
physicochemical properties drug-likeness logP brain penetration

Dual-Target Sigma-1/D3 Activity: Differentiated Polypharmacology vs. Single-Target Ligands

The target compound is among a limited set of chemotypes demonstrating simultaneous high-affinity binding at both sigma-1 (Ki = 0.74 nM) and dopamine D3 (Ki = 0.43 nM) receptors [1][2]. The majority of commercially available sigma-1 ligands (e.g., PRE-084, Ki = 2.2 nM; (+)-pentazocine, Ki = 2.3 nM) lack significant D3 activity, while selective D3 antagonists (e.g., SB-277011-A, Ki = 10 nM at D3) do not engage sigma-1 [3][4]. This dual-target profile is pharmacologically relevant for schizophrenia and addiction research, where simultaneous σ1 antagonism and D3 modulation has been proposed as a superior therapeutic strategy [3].

Dual σ1/D3 Engagement
Class-level
σ1 Ki = 0.74 nM; D3 Ki = 0.43 nM; reference single-target ligands lack reciprocal activity
Supports dual-receptor polypharmacology study design
Compared to PRE-084, (+)-pentazocine (σ1 only) and SB-277011-A (D3 only).
polypharmacology sigma-1 receptor dopamine D3 dual ligand

Optimal Procurement Scenarios for 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane in Neuroscience and Medicinal Chemistry


Sigma-1 Receptor Radioligand Displacement Assays for CNS Target Validation

With a sigma-1 receptor Ki of 0.74 nM demonstrated by [3H]-(+)-pentazocine displacement in guinea pig brain cortex membranes [1], this compound serves as a high-affinity reference ligand for sigma-1 binding assays. Its sub-nanomolar potency makes it suitable for competitive binding studies requiring low nanomolar working concentrations, reducing solvent exposure and non-specific binding artifacts.

Dopamine D3 Receptor Selectivity Profiling in Antipsychotic Drug Discovery Programs

The compound's D3 Ki of 0.43 nM with 56-fold selectivity over D2 (Ki = 24 nM) and 660-fold over D4 (Ki = 284 nM) [2] positions it as a valuable tool compound for establishing D3 selectivity benchmarks in antipsychotic screening cascades. It can serve as a positive control in D3 antagonist/inverse agonist assays using [35S]-GTPγS functional readouts.

Sigma-1/D3 Dual-Target Polypharmacology Studies in Schizophrenia and Addiction Models

This compound's demonstrated dual high-affinity binding at sigma-1 (Ki = 0.74 nM) and D3 (Ki = 0.43 nM) [1][2] addresses the growing interest in single-entity polypharmacology for complex CNS disorders. Unlike single-target sigma-1 ligands (e.g., PRE-084) or selective D3 antagonists (e.g., SB-277011-A) that lack reciprocal target activity [3][4], this compound enables investigation of combined σ1/D3 modulation without the pharmacokinetic confounds of multi-drug cocktail approaches.

Medicinal Chemistry Scaffold-Hopping: Azepane-Containing Analog Design

As a structurally characterized piperidine-azepane hybrid with full analytical specification (MW 364.53 Da, logP 5.91, TPSA 16 Ų) , this compound provides a validated starting point for scaffold-hopping programs targeting improved CNS drug-like properties. Its Rule-of-5 violation (logP > 5) identifies specific optimization vectors (e.g., polarity introduction, ring modification) that medicinal chemists can systematically address.

Application
Selection Property
Validation Focus
Sigma-1 binding assay development
Reported sigma-1 binding affinity profile
Sigma-1 displacement assay reproducibility
D3 receptor selectivity profiling
D3/D2 selectivity differentiation context
D3 over D2 functional assay confirmation
Sigma-1/D3 dual-receptor polypharmacology studies
Dual sigma-1/D3 engagement profile
Co-engagement assay validation, cocktail-free study design
CNS scaffold-hopping and lead optimization
Piperidine-azepane hybrid structure with predicted physicochemical profile
CNS drug-like property optimization (logP, TPSA)
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